molecular formula C10H11NO2 B1442022 3-(Azetidin-2-yl)benzoic acid CAS No. 1270410-01-9

3-(Azetidin-2-yl)benzoic acid

Cat. No. B1442022
M. Wt: 177.2 g/mol
InChI Key: FMNDFGBYZVDAAP-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)benzoic acid is a chemical compound that contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The azetidine ring is part of a larger class of compounds known as β-lactams, which are characterized by a four-membered cyclic amide .


Synthesis Analysis

The synthesis of azetidines has been accomplished through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation . A more recent method involves the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Molecular Structure Analysis

The molecular structure of 3-(Azetidin-2-yl)benzoic acid is characterized by the presence of an azetidine ring. This four-membered ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain. This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization by N–C bond cleavage . The reactivity of azetidines can be triggered under appropriate reaction conditions .

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds structurally related to 3-(Azetidin-2-yl)benzoic acid, such as benzoic acid derivatives, have been extensively studied for their roles in chemical synthesis and potential therapeutic applications. The synthesis of novel compounds often involves manipulating the chemical structure to achieve desired biological activities, such as anti-inflammatory, analgesic, or antibacterial effects. For instance, the synthesis and characterization of various benzoic acid derivatives have demonstrated their potential in developing new drugs with improved efficacy and safety profiles (Yudy Tjahjono et al., 2022).

Pharmacokinetics and Toxicology

The study of the pharmacokinetic profiles and toxicological impacts of benzoic acid and its derivatives provides crucial information for assessing the safety and effectiveness of these compounds as potential pharmaceuticals. Research on the metabolism, bioavailability, and potential toxic effects of benzoic acid derivatives can help in designing compounds with favorable pharmacological properties. Investigations into the environmental and biological behaviors of these compounds contribute to understanding their interactions within biological systems and potential impacts on health (Timothy E Hoffman & W. Hanneman, 2017).

Biological Activities and Mechanisms

The biological activities of benzoic acid derivatives, including their antimicrobial, anti-inflammatory, and antioxidant properties, have been a significant area of research. These activities are often linked to the compounds' ability to modulate various biochemical pathways, interact with specific receptors, or influence cellular functions. For example, the antioxidative properties of certain benzoic acid derivatives are explored for their potential in mitigating oxidative stress-related diseases (I. Ilyasov et al., 2020).

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines . This includes the development of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name

3-(azetidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNDFGBYZVDAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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